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molecular formula C10H10N2S B8351866 N-allyl-2-iminobenzothiazole

N-allyl-2-iminobenzothiazole

Cat. No. B8351866
M. Wt: 190.27 g/mol
InChI Key: QZGZUUAAOWHRSJ-UHFFFAOYSA-N
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Patent
US05095025

Procedure details

To a solution of 2.0 g of 3-allyl-2-iminobenzothiazole and 1.5 g of triethylamine in 30 ml of tetrahydrofuran was added 1.3 g of pivaloyl chloride dropwise at room temperature under stirring. After reacting for five hours, the reaction mixture was poured into approximately 200 ml of water. The crystals precipitated were collected by filtering to thereby obtain 2.6 g of the objective compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]1=[NH:13])[CH:2]=[CH2:3].C(N(CC)CC)C.[C:21](Cl)(=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23].O>O1CCCC1>[CH2:1]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]1=[N:13][C:21](=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)N1C(SC2=C1C=CC=C2)=N
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals precipitated
CUSTOM
Type
CUSTOM
Details
were collected
FILTRATION
Type
FILTRATION
Details
by filtering

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)N1C(SC2=C1C=CC=C2)=NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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